molecular formula C9H6ClN3O B13311134 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B13311134
M. Wt: 207.61 g/mol
InChI Key: XVAOONUISPUSPB-UHFFFAOYSA-N
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Description

3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core substituted with a chlorine atom at position 3 and a 1,2,4-triazole moiety at position 4. This structure combines the electrophilic aldehyde group with electron-withdrawing substituents (Cl and triazole), making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its reactivity is influenced by the electronic effects of the substituents and the planar aromatic system, enabling applications in cross-coupling reactions and as a precursor for bioactive molecules .

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloro-4-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H6ClN3O/c10-8-3-7(4-14)1-2-9(8)13-6-11-5-12-13/h1-6H

InChI Key

XVAOONUISPUSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Method 1: Coupling Reaction

Method 2: Diazotization and Coupling

Analysis of Preparation Methods

Method Starting Materials Yield (%) Conditions
1. Coupling Reaction 4-Chlorobenzaldehyde, 1H-1,2,4-Triazole, CuI, K2CO3 60-80 100°C, DMF
2. Diazotization and Coupling 4-Chloroaniline, 1H-1,2,4-Triazole, NaNO2, HCl, HCHO 50-70 0°C (diazotization), variable (coupling and oxidation)

Research Results

Recent research has focused on optimizing the synthesis conditions for This compound to improve yields and reduce reaction times. For instance, the use of alternative catalysts or solvents can enhance the efficiency of the coupling reaction. Additionally, exploring different oxidizing agents for the oxidation step in the diazotization method can lead to better yields and purities.

Chemical Reactions Analysis

Nucleophilic Addition Reactions (Aldol Condensation)

The aldehyde group undergoes nucleophilic addition reactions, particularly under basic conditions. A notable example involves aldol condensation with ketones to form α,β-unsaturated carbonyl derivatives. For instance:

Reactants Conditions Product Yield Source
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde + 1-(3,5-dichlorophenyl)ethanoneNaOH (aq.), ethanol/water, 0°C(E)-3-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-1-(3,5-dichlorophenyl)prop-2-en-1-one17%

This reaction demonstrates the aldehyde’s ability to participate in base-catalyzed condensations, though yields may vary with steric and electronic effects from the chloro substituent in the target compound.

Oxidation Reactions

The aldehyde group is susceptible to oxidation, typically forming a carboxylic acid. While direct data for 3-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is limited, analogous benzaldehyde derivatives oxidize under standard conditions:

R CHOKMnO4/H+R COOH\text{R CHO}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{R COOH}

Expected Product :
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

This transformation is critical for modifying solubility and biological activity.

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The chloro substituent at position 3 can undergo substitution reactions with nucl

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The 1,2,4-triazole ring is known to enhance binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
  • Structure : Triazole at position 3, aldehyde at position 4.
  • Properties : Melting point = 115°C; CAS RN 868755-54-6.
  • Comparison : The shifted triazole position reduces steric hindrance near the aldehyde group compared to the 3-chloro-4-triazole analog. This may enhance reactivity in nucleophilic additions but reduce thermal stability (lower mp vs. 148.5–149.5°C for 4-triazole isomer) .
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
  • Structure : Triazole at position 4, aldehyde at position 1.
  • Properties : Melting point = 148.5–149.5°C; CAS RN 27996-86-5.
  • Comparison : Higher melting point suggests stronger intermolecular interactions (e.g., hydrogen bonding via triazole N–H). The aldehyde’s position may limit conjugation with the triazole ring, altering electronic properties .

Halogen-Substituted Analogs

3-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
  • Structure : Fluorine replaces chlorine at position 3.
  • Properties : Molecular weight = 191.16 g/mol; CAS RN 433920-89-7.
  • Comparison : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to chlorine. This may improve solubility in polar solvents but decrease lipophilicity, impacting membrane permeability in bioactive derivatives .

Hybrid Heterocyclic Derivatives

4-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (Compound 6)
  • Structure: Benzaldehyde linked via methoxy group to a 1,2,3-triazole-quinoline hybrid.
  • The 1,2,3-triazole (vs. 1,2,4-triazole) alters hydrogen-bonding capacity and metabolic stability .
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
  • Structure : Thiazole core with triazole and tert-butyl substituents.
  • This hybrid structure has shown promise in anticancer applications, diverging from the benzaldehyde-based compound’s typical agrochemical uses .

Piperazine and Amino Acid Derivatives

tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l)
  • Structure : Benzaldehyde replaced with a piperazine-carboxylate group.
  • Comparison : The piperazine ring improves water solubility and bioavailability, making this derivative more suitable for pharmaceutical applications. The Boc-protected amine allows for further functionalization .
β-(1,2,4-Triazol-1-yl)-L-alanine Derivatives
  • Structure: Triazole conjugated to an amino acid backbone.
  • Comparison: These compounds serve as metabolites of fungicides (e.g., myclobutanil) and herbicides, highlighting the role of triazole-amino acid hybrids in agrochemical metabolism. The aldehyde group in 3-chloro-4-triazole-benzaldehyde is absent here, reducing electrophilic reactivity .

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications References
3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde Benzaldehyde Cl (3), 1,2,4-triazole (4) Not reported 211.63 Agrochemical intermediates, drug synthesis [1, 3]
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde Benzaldehyde 1,2,4-triazole (3) 115 173.17 Organic synthesis [3]
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Benzaldehyde 1,2,4-triazole (4) 148.5–149.5 173.17 Crystallography studies [3]
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde Benzaldehyde F (3), 1,2,4-triazole (4) Not reported 191.16 Pharmaceutical intermediates [4]
Compound 6 (Quinoline-triazole hybrid) Benzaldehyde-Quinoline 1,2,3-triazole, Cl, methoxy Not reported 383.78 Antiproliferative agents [2]
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole tert-butyl, 1,2,4-triazole Not reported 237.31 Anticancer research [6]

Key Research Findings

  • Electronic Effects : The chlorine atom in 3-chloro-4-triazole-benzaldehyde enhances electrophilicity at the aldehyde group compared to fluorine or hydrogen analogs, facilitating nucleophilic additions .
  • Biological Activity: Quinoline-triazole hybrids (e.g., Compound 6) exhibit superior antiproliferative activity over simpler benzaldehyde derivatives, likely due to enhanced DNA intercalation from the quinoline ring .
  • Solubility and Stability: Piperazine and amino acid derivatives demonstrate improved pharmacokinetic profiles compared to aldehyde-containing analogs, highlighting trade-offs between reactivity and bioavailability .

Biological Activity

3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a synthetic compound notable for its biological activity, primarily attributed to the presence of the triazole moiety. This article provides an in-depth examination of its biological properties, including mechanisms of action, pharmacological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde structure substituted with a chloro group and a 1H-1,2,4-triazole ring. Its molecular formula is C9_{9}H6_{6}ClN3_{3}O, and it has a molecular weight of approximately 207.62 g/mol. The triazole ring is known for its versatile interactions with biological targets, enhancing the compound's pharmacological profile.

The biological activity of this compound is largely mediated through:

  • Enzyme Inhibition : The triazole ring can inhibit various enzymes by binding to their active sites. For example, it can interact with cytochrome P450 enzymes, affecting metabolic pathways within cells.
  • Metal Ion Coordination : The compound can coordinate with metal ions, influencing cellular signaling and gene expression pathways.

Antibacterial Activity

Triazole compounds have also been evaluated for antibacterial properties. In studies involving structurally similar compounds:

  • Some exhibited potent activity against Gram-positive and Gram-negative bacteria, with MICs ranging from 0.125 to 8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

A review of recent literature highlights the broad spectrum of biological activities associated with triazole derivatives:

Activity Compound MIC (μg/mL) Target Organism
AntifungalCompound 1n0.0156Candida albicans
AntibacterialCompound 31d1–8S. aureus, E. coli, P. aeruginosa
CytotoxicCompound derived from triazolesIC50: 7.5HepG2 (liver cancer cell line)

These findings suggest that while specific data on this compound may be sparse, its structural analogs indicate significant potential in treating fungal and bacterial infections.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde?

A nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, 3-chloro-4-fluorobenzaldehyde can react with 1,2,4-triazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (90–120°C) for 24–48 hours . The chloro substituent at the 3-position may slightly reduce reactivity compared to fluoro analogues, necessitating extended reaction times or higher temperatures. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. How can the structure of this compound be validated experimentally?

Key characterization methods include:

  • X-ray crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL) is widely used for refining crystal structures .
  • NMR spectroscopy : The aldehyde proton typically appears as a singlet near δ 10.0 ppm in 1^1H NMR, while triazole protons resonate at δ 8.1–8.5 ppm.
  • Mass spectrometry : A molecular ion peak at m/z 223.63 (C₉H₆ClN₃O) confirms the molecular formula .

Q. What solvents and conditions are suitable for its recrystallization?

Ethanol or ethanol/water mixtures are effective due to the compound’s moderate polarity. Slow cooling of a saturated solution yields needle-like crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How does the chloro substituent influence electronic properties and reactivity?

The electron-withdrawing chloro group at the 3-position reduces electron density on the benzaldehyde ring, potentially affecting nucleophilic attack during derivatization. Computational studies (e.g., DFT) can quantify this effect by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps . Experimental validation via Hammett substituent constants (σ) may also correlate reactivity trends .

Q. What strategies mitigate low yields in triazole-benzaldehyde coupling reactions?

Low yields (<50%) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance triazole nucleophilicity.
  • Microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Screening alternative bases (e.g., Cs₂CO₃) to improve deprotonation of the triazole .

Q. How can this compound be utilized in metallocomplex synthesis?

The triazole group acts as a Lewis base, enabling coordination with transition metals like Cd(II) or Cu(II). For example, refluxing with Cd(NO₃)₂ in DMF at 120°C for 48 hours forms stable complexes, as confirmed by single-crystal XRD and FT-IR spectroscopy . These complexes may exhibit catalytic or luminescent properties.

Data Contradiction and Mechanistic Analysis

Q. Why do conflicting reports exist regarding biological activity of triazole-benzaldehyde derivatives?

Discrepancies often stem from:

  • Substituent positioning : The chloro group’s orientation (meta vs. para) significantly impacts interactions with biological targets (e.g., enzyme active sites) .
  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or incubation times can alter IC₅₀ values .
  • Purity : Residual solvents or unreacted starting materials in impure samples may skew results. HPLC purity >95% is critical for reliable bioactivity data .

Q. How can crystallographic disorder in triazole-containing compounds be resolved?

Disorder in triazole rings or aldehyde groups is common. Use SHELXL’s PART instruction to model disorder, refine anisotropic displacement parameters, and apply restraints (e.g., SIMU, DELU) to stabilize refinement . High-resolution data (<1.0 Å) improves accuracy.

Methodological Recommendations

Q. What analytical techniques are recommended for stability studies?

  • TGA/DSC : Assess thermal stability and decomposition pathways.
  • HPLC-MS : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH).
  • UV-Vis spectroscopy : Track aldehyde oxidation to carboxylic acids over time .

Q. How to design SAR studies for antifungal activity?

  • Synthesize analogues with varied substituents (e.g., methyl, nitro) at the 3-position.
  • Test against Candida albicans or Aspergillus niger using broth microdilution assays (CLSI M27/M38 guidelines).
  • Corrogate activity with LogP values and steric parameters using QSAR models .

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